![molecular formula C21H24N2O5S B2797119 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide CAS No. 932364-18-6](/img/structure/B2797119.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or patent references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonamide group, a cyclopropane carbonyl group, and a dimethoxybenzene group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the cyclopropane ring might be opened under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Reddy et al. (2016) illustrates an efficient strategy for synthesizing tetrahydro-2H-pyrano[3,4-c]quinoline derivatives, highlighting a cascade cyclization process that could be relevant for derivatives of the mentioned compound (Reddy et al., 2016). Similarly, Franciò et al. (2002) describe the synthesis of phosphonito,N and phosphito,N ligands based on quinolines, potentially applicable for creating complexes with metals, indicating a methodological approach to manipulating the chemical structure for various research applications (Franciò et al., 2002).
Anticancer Activity
Jeleń et al. (2013) reported on a compound with a similar structural motif, demonstrating promising anticancer activity against renal cancer cell lines, which implies potential research avenues for cancer treatment or study using related sulfonamide derivatives (Jeleń et al., 2013).
Antimicrobial Evaluation
Research into the antimicrobial properties of quinoline clubbed with sulfonamide moiety has shown significant activity against Gram-positive bacteria, suggesting another application area for compounds with similar functional groups (Biointerface Research in Applied Chemistry, 2019).
Optical and Fluorescence Properties
The synthesis and optical properties of derivatives, such as those studied by Bogza et al. (2018), highlight the potential use of similar compounds in materials science, particularly for fluorescence-based applications (Bogza et al., 2018).
Leishmanicidal and Trypanocidal Activities
A study on N-quinolin-8-yl-arylsulfonamides, which shares a similar structural basis, demonstrated selectivity and effectiveness against Leishmania and Trypanosoma strains, indicating potential for the development of treatments for parasitic infections (da Silva et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-10-8-17(13-20(19)28-2)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFJYYFLHNGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)
![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
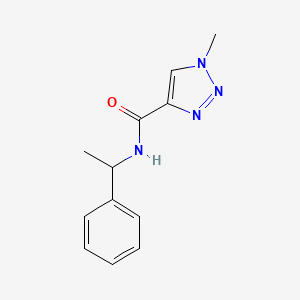
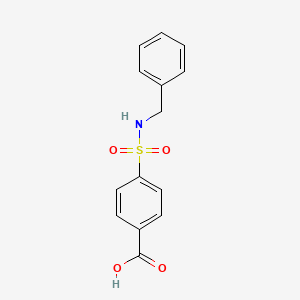
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)
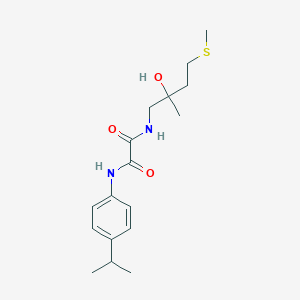
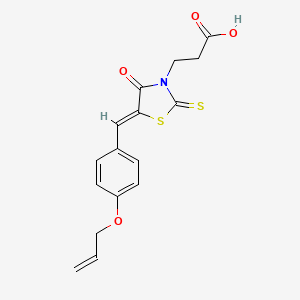


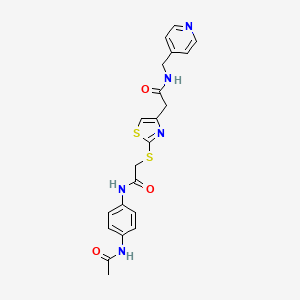
![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)